molecular formula C25H21ClN2O5 B2709476 N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide CAS No. 888439-50-7

N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2709476
CAS RN: 888439-50-7
M. Wt: 464.9
InChI Key: QMUQYSAQYDJONC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMB belongs to the class of benzofuran compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is involved in the synthesis of complex organic compounds with potential biological applications. One study details the synthesis and characterization of similar compounds, demonstrating methodologies that could apply to this compound for antimicrobial evaluation and docking studies. These compounds were synthesized through a series of condensation and hydrolysis reactions, followed by biological evaluation and molecular docking studies to ascertain their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activities

Research on benzodifuranyl compounds, including derivatives similar to this compound, has shown promising antimicrobial and analgesic properties. Novel compounds synthesized from related structures have been tested for cyclooxygenase-1/2 inhibition, demonstrating significant analgesic and anti-inflammatory activities, suggesting that this compound could also possess similar bioactive properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihyperlipidemic Activity

The compound's structural similarities with benzofuran derivatives suggest potential in vivo antihyperlipidemic activities. Studies on N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in rats have demonstrated significant lipid-lowering effects, including the reduction of triglyceride levels and increase in high-density lipoprotein-cholesterol levels, highlighting a promising avenue for this compound in treating hyperlipidemia and coronary heart diseases (Al-qirim, Shattat, Sweidan, El‐Huneidi, Sheikha, Khalaf, & Hikmat, 2012).

Hydrogen Bonding and Molecular Interactions

Investigations into the hydrogen bonding properties and intermediate structures of compounds structurally related to this compound reveal the significance of intermolecular hydrogen bonding in defining the molecular structure and interactions. Such studies provide insights into the compound's potential intermolecular interactions, contributing to its bioactivity and solubility properties (Ligtenbarg, Hage, Meetsma, & Feringa, 1999).

properties

IUPAC Name

N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5/c1-31-20-11-10-15(12-21(20)32-2)13-22(29)28-23-18-8-3-4-9-19(18)33-24(23)25(30)27-17-7-5-6-16(26)14-17/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUQYSAQYDJONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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